3-[(2-Methylquinolin-4-yl)sulfanyl]propanoic acid
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Overview
Description
3-(2-Methyl-quinolin-4-ylsulfanyl)-propionic acid is an organic compound that features a quinoline ring substituted with a methyl group at the 2-position and a sulfanyl group at the 4-position, linked to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-quinolin-4-ylsulfanyl)-propionic acid typically involves the following steps:
Formation of 2-Methylquinoline: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Sulfanyl Group: The 4-position of the quinoline ring can be functionalized using thiolation reactions, often involving thiols and appropriate catalysts.
Attachment of the Propionic Acid Moiety: This step involves the reaction of the sulfanyl-substituted quinoline with a propionic acid derivative, such as a halide or ester, under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-quinolin-4-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(2-Methyl-quinolin-4-ylsulfanyl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-quinolin-4-ylsulfanyl)-propionic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the quinoline ring can engage in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-quinolin-4-yloxy-acetic acid: Similar structure but with an oxy-acetic acid moiety instead of a sulfanyl-propionic acid.
Palosuran (ACT-058362): Contains a 2-methyl-quinoline moiety but with different functional groups and used as a urotensin-II receptor antagonist.
Uniqueness
3-(2-Methyl-quinolin-4-ylsulfanyl)-propionic acid is unique due to the presence of both a sulfanyl group and a propionic acid moiety, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H13NO2S |
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Molecular Weight |
247.31 g/mol |
IUPAC Name |
3-(2-methylquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C13H13NO2S/c1-9-8-12(17-7-6-13(15)16)10-4-2-3-5-11(10)14-9/h2-5,8H,6-7H2,1H3,(H,15,16) |
InChI Key |
HRXHIZYWJQGNLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)SCCC(=O)O |
Origin of Product |
United States |
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